molecular formula C7H8N2O4 B1662404 Trimidox CAS No. 95933-74-7

Trimidox

Cat. No.: B1662404
CAS No.: 95933-74-7
M. Wt: 184.15 g/mol
InChI Key: MSLJYSGFUMYUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimidox, chemically known as 3,4,5-trihydroxybenzohydroxamidoxime, is a specific and patented inhibitor of ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This compound has shown significant potential in inhibiting the growth of various cancer cells by targeting this enzyme .

Mechanism of Action

Target of Action

Trimidox, a synthetic analog of didox , primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair by catalyzing the formation of deoxyribonucleotides from ribonucleotides . This makes it an attractive target for cancer chemotherapy .

Mode of Action

This compound acts as a potent inhibitor of RNR . It reduces the activity of RNR in cell extracts by 50% at a concentration of 5 μM . This inhibition of RNR leads to a decrease in the pools of deoxycytidine triphosphate (dCTP), a key component in DNA synthesis .

Biochemical Pathways

The inhibition of RNR by this compound disrupts the de novo synthesis of deoxynucleoside triphosphates, which are essential for DNA synthesis and repair . This disruption leads to a decrease in dCTP pools, which can enhance the antitumor effect of other drugs like 1-beta-D-arabinofuranosyl cytosine (Ara-C) .

Pharmacokinetics

The effectiveness of this compound in inhibiting rnr and its subsequent effects on cell proliferation suggest that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By reducing the activity of RNR and decreasing dCTP pools, this compound can inhibit the growth of cells, such as those in human promyelocytic leukemia HL-60 . This makes this compound a promising candidate for cancer chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimidox can be synthesized through a multi-step process involving the hydroxylation of benzohydroxamidoxime. The key steps include:

    Hydroxylation: Benzohydroxamidoxime is subjected to hydroxylation using appropriate reagents to introduce hydroxyl groups at the 3, 4, and 5 positions of the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Large-scale reactors are used to carry out the hydroxylation reaction under controlled temperature and pressure conditions.

    Continuous Processing: Continuous flow reactors may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Trimidox undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: It can be reduced to form hydroquinones, which have significant biological activity.

    Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

Trimidox has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Didox: Another ribonucleotide reductase inhibitor with a similar mechanism of action.

    Hydroxyurea: A clinically used ribonucleotide reductase inhibitor with a different chemical structure but similar biological effects.

    Tiazofurin: A nucleoside analog that also targets ribonucleotide reductase.

Uniqueness of Trimidox

This compound is unique due to its specific inhibition of ribonucleotide reductase and its ability to synergistically enhance the effects of other anticancer agents such as tiazofurin. It has shown greater potency and lower toxicity compared to other inhibitors like hydroxyurea .

Properties

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914733
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-74-7
Record name Trimidox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimidox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIHYDROXYBENZAMIDOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox
Reactant of Route 2
Trimidox
Reactant of Route 3
Trimidox
Reactant of Route 4
Trimidox
Reactant of Route 5
Trimidox
Reactant of Route 6
Trimidox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.